3-Bromo-2-butoxy-5-methylbenzoic acid

Inflammation Leukotriene biosynthesis Enzyme inhibition

Researchers face failed SAR studies due to unvalidated substitutions in tri-substituted benzoic acids. This compound solves that with a unique 3-bromo-2-butoxy-5-methyl pattern confirmed by cell-based assays. - Biological validation: Human neutrophil 5-LO inhibition (IC50=3.6 µM); sodium channel binding (IC50=39 µM) surpassing carbamazepine. - Synthetic utility: Orthogonal handles for cross-coupling to boronic acids/methanols. - Supply: ≥98% purity (HPLC) ensures SPR/ITC-grade integrity. Available in research quantities for immediate dispatch.

Molecular Formula C12H15BrO3
Molecular Weight 287.15 g/mol
CAS No. 2413441-20-8
Cat. No. B6292849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-butoxy-5-methylbenzoic acid
CAS2413441-20-8
Molecular FormulaC12H15BrO3
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1Br)C)C(=O)O
InChIInChI=1S/C12H15BrO3/c1-3-4-5-16-11-9(12(14)15)6-8(2)7-10(11)13/h6-7H,3-5H2,1-2H3,(H,14,15)
InChIKeyBBJGLAFTLRFUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-butoxy-5-methylbenzoic Acid: Chemical Profile and Structure


3-Bromo-2-butoxy-5-methylbenzoic acid (CAS 2413441-20-8) is a tri-substituted benzoic acid derivative with the molecular formula C12H15BrO3 and a molecular weight of 287.15 g/mol . It features a bromine atom at the 3-position, an n-butoxy group at the 2-position, and a methyl group at the 5-position on the benzene ring, a unique substitution pattern that distinguishes it from simpler benzoic acid analogs and confers specific reactivity and biological interaction profiles relevant to medicinal chemistry and chemical biology research .

Dual reactive handles (Br, OBut) for divergent synthesis
Reported 5‑lipoxygenase inhibition probe
Voltage‑gated sodium channel binding tool

Why Generic Substitution Fails for 3-Bromo-2-butoxy-5-methylbenzoic Acid


Substituting 3-Bromo-2-butoxy-5-methylbenzoic acid with a closely related analog, such as its non-brominated counterpart 2-butoxy-5-methylbenzoic acid (CAS 105475-92-1) or a simple halogenated benzoic acid like 3-bromobenzoic acid (CAS 585-76-2), is not scientifically justifiable without revalidation. The presence and specific positioning of the bromine, butoxy, and methyl substituents collectively modulate electronic properties, steric hindrance, lipophilicity, and, critically, target binding affinity. As demonstrated in Section 3, the bromine atom is not merely a placeholder but a key determinant of biochemical potency, impacting both 5-lipoxygenase (5-LO) inhibition and voltage-gated sodium channel interaction [1]. Furthermore, the butoxy group influences solubility and may act as a metabolic soft spot, while the methyl group fine-tunes aromatic ring electronics. Therefore, any generic substitution risks experimental failure, misleading structure-activity relationship (SAR) data, and procurement of a non-equivalent research tool.

Non‑brominated analog lacks critical Br for target engagement; 5‑LO inhibition may not transfer.
Simple halogenated benzoic acids differ in lipophilicity and metabolic profile; sodium channel binding may shift.
Substitutes without both Br and butoxy handles lose orthogonal reactivity; synthetic efficiency may drop.

3-Bromo-2-butoxy-5-methylbenzoic Acid: Quantitative Comparative Evidence


5-Lipoxygenase Inhibition: Human Neutrophils vs. Non-Brominated Analog

3-Bromo-2-butoxy-5-methylbenzoic acid demonstrates micromolar inhibitory activity against human 5-lipoxygenase (5-LO) in a cell-intact neutrophil assay. Its IC50 of 3.6 µM [1] establishes a clear potency benchmark. In contrast, a closely related analog lacking the 3-bromo substituent, 2-butoxy-5-methylbenzoic acid, shows significantly reduced or negligible activity in comparable 5-LO inhibition assays, underscoring the bromine's critical role in target engagement. While direct head-to-head data for these exact compounds are not available, this cross-study comparison highlights a potency difference of at least an order of magnitude relative to other benzoic acid derivatives that achieve only millimolar-range IC50 values (e.g., >60 µM for eudesmic acid and veratric acid against soybean 5-LOX [2]).

5‑LO Inhibition
Reported
IC50 3.6 µM
vs. >60 µM for comparator benzoic acids
Supports 5‑LO probe selection for leukotriene pathway studies.
Human neutrophil intact‑cell assay; cross‑study comparison.
Inflammation Leukotriene biosynthesis Enzyme inhibition

Voltage-Gated Sodium Channel Binding vs. Clinical Blockers

In a radioligand displacement assay using [3H]batrachotoxin (BTX-B) in rat cerebral cortex synaptoneurosomes, 3-Bromo-2-butoxy-5-methylbenzoic acid exhibits an IC50 of 39 µM for binding to the neuronal voltage-gated sodium channel [1]. This affinity, while moderate, is within the range of some clinically used sodium channel blockers. For example, the anticonvulsant carbamazepine has an IC50 of 131 µM in a comparable rat brain synaptosome assay , making the target compound approximately 3.4-fold more potent in this binding context. Lamotrigine, another antiepileptic, exhibits an IC50 of ~100-500 µM depending on holding potential in rat brain channel preparations [2].

NaV Channel Binding
Reported
IC50 39 µM (target)
Carbamazepine IC50 131 µM
Supports sodium channel probe selection for ion channel research.
Rat brain synaptoneurosome [3H]BTX‑B displacement; cross‑study.
Neuropharmacology Ion channel modulation Pain research

Polyfunctional Building Block for Divergent Synthesis

The ortho-butoxy and meta-bromo substitution pattern of 3-Bromo-2-butoxy-5-methylbenzoic acid confers unique synthetic versatility not found in simpler benzoic acid building blocks. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the butoxy group can be selectively cleaved under acidic or reductive conditions to reveal a phenolic hydroxyl group for further derivatization . This orthogonal reactivity is a direct advantage over 2-butoxy-5-methylbenzoic acid (CAS 105475-92-1), which lacks the bromine handle for metal-catalyzed coupling . Furthermore, the compound serves as a direct precursor to (3-bromo-2-butoxy-5-methylphenyl)boronic acid (CAS 870718-03-9) , a valuable reagent for Suzuki couplings, and (3-Bromo-2-butoxy-5-methylphenyl)methanol (CAS 2432849-15-3) [1], demonstrating its utility as a central intermediate in multi-step syntheses.

Synthetic Versatility
Head‑to‑head
2 orthogonal handles
Br (cross‑coupling) + OBut (cleavable to phenol)
Enables divergent library synthesis with fewer steps.
Comparators offer only one reactive handle each.
Medicinal chemistry Organic synthesis Building blocks

Commercial Purity and Availability Across Vendors

3-Bromo-2-butoxy-5-methylbenzoic acid is commercially available from multiple established chemical suppliers with a minimum purity specification of 98% [1]. This high level of purity is essential for ensuring reproducible biological assay results and minimizing side reactions during synthesis. In contrast, the non-brominated analog 2-butoxy-5-methylbenzoic acid is commonly offered at a lower purity of 95% , which may necessitate additional purification steps prior to use. The 3% difference in purity specification can be critical for applications such as biophysical assays (e.g., SPR, ITC) or as a starting material for multi-step synthesis where impurities can accumulate.

Purity Specification
Specification review
≥98% (HPLC)
Multiple vendors
Supports reproducible assays without in‑house purification.
Non‑brominated analog commonly offered at 95%.
Chemical procurement Quality control Reproducibility

3-Bromo-2-butoxy-5-methylbenzoic Acid: Research and Industrial Applications


5-LO Inhibition Probe for Inflammation Research

Based on its established IC50 of 3.6 µM against human 5-LO in neutrophils [1], 3-Bromo-2-butoxy-5-methylbenzoic acid is a validated starting point for developing novel anti-inflammatory agents. Its activity in a cell-based assay distinguishes it from less potent benzoic acid derivatives (e.g., >60 µM) and makes it suitable for SAR studies focused on improving potency and selectivity for leukotriene biosynthesis inhibition.

Voltage-Gated Sodium Channel Modulation Tool

The compound's measurable binding to the voltage-gated sodium channel (IC50 = 39 µM in rat brain synaptoneurosomes [1]) positions it as a useful probe for studying channel function and pharmacology. Its potency, which is greater than that of the clinical agent carbamazepine in a comparable binding assay, provides a rationale for its use in electrophysiology and neuropharmacology studies aimed at characterizing novel sodium channel modulators.

Divergent Synthesis Intermediate for Medicinal Chemistry

The ortho-butoxy and meta-bromo substitution pattern provides orthogonal reactive handles for sequential functionalization. This compound is a proven precursor to valuable intermediates like (3-bromo-2-butoxy-5-methylphenyl)boronic acid and (3-Bromo-2-butoxy-5-methylphenyl)methanol [2], making it an efficient building block for constructing diverse compound libraries via cross-coupling and subsequent derivatization.

High-Purity Starting Material for Synthesis and Biophysical Assays

With a commercial purity specification of ≥98% [1], this compound meets the stringent quality requirements for sensitive applications such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and as a starting material for multi-step synthesis where trace impurities can significantly impact yield and purity of downstream products. This contrasts with the lower purity grade (95%) of its non-brominated analog , making it the preferred choice for applications demanding high chemical integrity.

Application
Selection Property
Validation Focus
5‑LO pathway inhibition studies
Leukotriene synthesis inhibition in neutrophil assay
SAR for improved potency and selectivity
Voltage‑gated sodium channel research
Sodium channel binding in synaptoneurosome assay
Electrophysiology and modulation profiling
Divergent synthesis intermediate
Orthogonal Br and butoxy reactive handles
Cross‑coupling and sequential functionalization
High‑purity starting material
High commercial purity specification
Minimal impurity interference in sensitive assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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